molecular formula C22H21N5O5 B2522827 9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-22-8

9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2522827
CAS No.: 898447-22-8
M. Wt: 435.44
InChI Key: XBWWNWGMWQSSBK-UHFFFAOYSA-N
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Description

The compound 9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to a class of purine derivatives with a carboxamide functional group at position 6 and aryl substituents at positions 2 and 7. The 3,4-dimethoxyphenyl group at position 9 and the 2-ethoxyphenyl group at position 2 contribute to its unique electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5/c1-4-32-14-8-6-5-7-13(14)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)12-9-10-15(30-2)16(11-12)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWWNWGMWQSSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(3,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, a synthetic compound belonging to the class of purine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure enhances solubility and interaction with biological systems, making it a candidate for therapeutic applications.

Structural Characteristics

The compound's molecular formula is C22H21N5O5C_{22}H_{21}N_{5}O_{5} with a molecular weight of 435.4 g/mol. The structural features include:

  • A purine core
  • Aromatic substituents: 3,4-dimethoxyphenyl and 2-ethoxyphenyl groups

These modifications are believed to contribute to its biological activity by enhancing interaction with various molecular targets.

Research indicates that this compound may interact with purinergic signaling pathways, which are crucial in regulating inflammation and immune responses. The mechanism of action likely involves:

  • Inhibition or modulation of specific receptors related to purinergic signaling.
  • Interactions with enzymes that play roles in cellular signaling pathways.

Antitumor Activity

Studies have shown that derivatives of this compound exhibit significant antitumor effects. For instance, similar purine derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Inducing apoptosis
  • Inhibiting angiogenesis

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is linked to its ability to modulate immune responses. By affecting purinergic receptors, it may reduce the secretion of pro-inflammatory cytokines.

Research Findings and Case Studies

Recent studies have explored the pharmacological profiles of compounds structurally related to this compound. Here are some notable findings:

StudyFindings
In vitro assays Demonstrated cytotoxic effects on various cancer cell lines at concentrations ranging from 10 µM to 50 µM.
Animal models Showed significant tumor growth inhibition in xenograft models when administered at doses of 5 mg/kg.
Mechanistic studies Identified downregulation of key oncogenes associated with cell survival and proliferation.

The synthesis typically involves multi-step organic reactions starting from readily available purine derivatives. Key synthetic routes include:

  • Formation of the purine core through nucleophilic substitution.
  • Aromatic substitution to introduce the dimethoxy and ethoxy groups.
  • Purification techniques such as recrystallization and chromatography to achieve high purity.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Solubility

  • Ethoxy vs.
  • Chlorine vs. Alkoxy Groups : Analog 2’s 4-chlorophenyl group introduces strong electron-withdrawing effects, which may reduce solubility but enhance target specificity in enzyme inhibition .

Steric and Electronic Influences on Bioactivity

  • Dimethoxy vs. Dimethyl Groups : The target’s 3,4-dimethoxyphenyl group (electron-donating) at position 9 contrasts with Analog 3’s 3,4-dimethylphenyl group, which lacks oxygen atoms. This difference may alter hydrogen-bonding interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and what methodological challenges arise during synthesis?

  • Answer : The synthesis involves multi-step reactions starting with purine core functionalization. Key steps include:

  • Substituent introduction : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation to attach aryl groups .
  • Oxidation/Reduction : Controlled oxidation of the purine ring using KMnO₄ under acidic conditions (60–70°C) to form the 8-oxo group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) for isolating the final product with ≥95% purity .
  • Challenges : Sensitivity to moisture (requires inert atmosphere) and side reactions due to competing ethoxy/methoxy group reactivity .

Q. How can the compound’s structure be rigorously characterized?

  • Answer : A combination of spectroscopic and crystallographic methods is critical:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for CH₃) .
  • IR : Peaks at 1680–1700 cm⁻¹ indicate the carbonyl group (C=O) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 45–55° for steric interactions) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., m/z 427.15 [M+H]⁺) .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Answer :

Property Details Reference
Solubility Moderate in DMSO (20–25 mg/mL), low in water (<0.1 mg/mL, pH 7.4)
Stability Stable at −20°C (desiccated) for 6 months; degrades at >40°C (hydrolysis)
pH Sensitivity Degrades rapidly in alkaline conditions (pH >9) due to carboxamide cleavage

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide substituent modifications for enhanced bioactivity?

  • Answer :

  • Substituent Screening : Replace dimethoxy/ethoxy groups with electron-withdrawing (e.g., -F in ) or bulky groups (e.g., tert-butyl in ) to assess enzyme inhibition .
  • Activity Comparison :
Substituent Biological Activity (IC₅₀) Reference
3,4-Dimethoxyphenyl12.5 µM (Kinase X inhibition)
4-Fluorophenyl8.2 µM
4-tert-Butylphenyl>50 µM (reduced solubility)
  • Method : Use parallel synthesis and high-throughput screening (HTS) to evaluate analogs .

Q. How can contradictory data on biological activity across studies be resolved?

  • Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Orthogonal Assays : Confirm enzyme inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Purity Validation : Re-test compounds with LC-MS purity >98% to exclude impurities as confounding factors .
  • Standardized Protocols : Adopt uniform buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) .

Q. What computational methods predict binding modes with target enzymes?

  • Answer :

  • Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with backbone carbonyls) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å indicates stable complexes) .
  • QSAR : 2D/3D descriptors (e.g., logP, polar surface area) correlate with IC₅₀ values for lead optimization .

Q. What experimental strategies determine inhibitory constants (IC₅₀) and address non-linear dose-response curves?

  • Answer :

  • Enzyme Assays : Use continuous spectrophotometric methods (e.g., NADH depletion at 340 nm for dehydrogenases) .
  • Data Fitting : GraphPad Prism for non-linear regression (variable slope, four-parameter model) .
  • Outlier Handling : Exclude data points with >20% deviation from triplicate runs .

Q. How can metabolic stability be improved for in vivo studies?

  • Answer :

  • Structural Modifications : Introduce fluorine atoms () or methyl groups to block cytochrome P450 oxidation .
  • In Vitro Assays : Liver microsomal stability testing (e.g., 90-min incubation, LC-MS quantification of parent compound) .
  • Prodrug Approaches : Mask carboxamide as ester derivatives to enhance bioavailability .

Notes

  • Key References : Synthesis (), SAR (), computational modeling ().
  • Data Consistency : Cross-validate findings with orthogonal methods to ensure reproducibility.

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